molecular formula C8H4Cl2S3 B8573251 Thiophene, 2,2'-thiobis[5-chloro- CAS No. 53381-41-2

Thiophene, 2,2'-thiobis[5-chloro-

Cat. No. B8573251
CAS RN: 53381-41-2
M. Wt: 267.2 g/mol
InChI Key: IUXCSEGPMWRYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010210

Procedure details

By a procedure similar to that described in Example 3, at a temperature of 480° C, from 2-chloro-5-bromothiophene and hydrogen sulphide taken in the molar ratio of 2:1 respectively, di(2-chloro-5-thienyl)sulphide is obtained in the quantity of 17 percent by weight with respect to the starting quantity and 30 percent by weight for the reacted 2-chloro-5-bromothiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1.[SH2:8]>>[Cl:1][C:2]1[S:3][C:4]([S:8][C:4]2[S:3][C:2]([Cl:1])=[CH:6][CH:5]=2)=[CH:5][CH:6]=1.[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CC1)SC1=CC=C(S1)Cl
Name
Type
product
Smiles
ClC=1SC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04010210

Procedure details

By a procedure similar to that described in Example 3, at a temperature of 480° C, from 2-chloro-5-bromothiophene and hydrogen sulphide taken in the molar ratio of 2:1 respectively, di(2-chloro-5-thienyl)sulphide is obtained in the quantity of 17 percent by weight with respect to the starting quantity and 30 percent by weight for the reacted 2-chloro-5-bromothiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1.[SH2:8]>>[Cl:1][C:2]1[S:3][C:4]([S:8][C:4]2[S:3][C:2]([Cl:1])=[CH:6][CH:5]=2)=[CH:5][CH:6]=1.[Cl:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CC1)SC1=CC=C(S1)Cl
Name
Type
product
Smiles
ClC=1SC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.